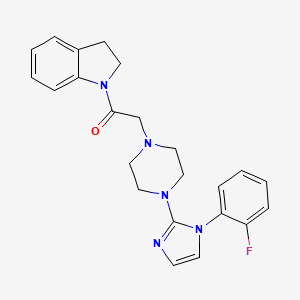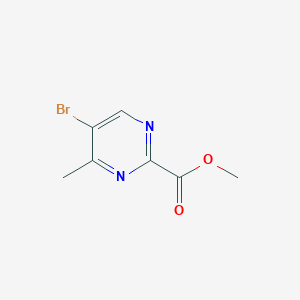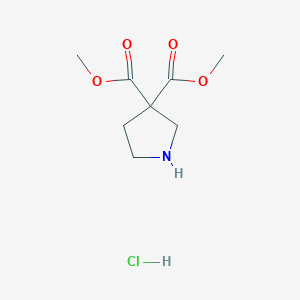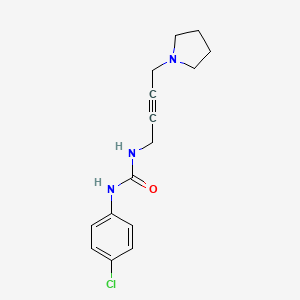
1-(4-Chlorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Chlorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea” is a chemical compound that contains a urea group, a pyrrolidine ring, and a chlorophenyl group . Urea is a common functional group in organic chemistry, and it’s often used in the synthesis of various pharmaceuticals . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s found in many natural and synthetic compounds . The chlorophenyl group is a phenyl ring with a chlorine atom attached, and it’s also common in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the urea group, the pyrrolidine ring, and the chlorophenyl group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the urea group, the pyrrolidine ring, and the chlorophenyl group . For example, the presence of the urea group could contribute to its solubility in water, while the presence of the chlorophenyl group could influence its lipophilicity .Wissenschaftliche Forschungsanwendungen
Electronic and Optical Properties
A study by Shkir et al. (2018) on the chalcone derivative "3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one" using computational methods revealed significant electro-optic properties. The material exhibited a HOMO-LUMO gap indicative of good electronic conductivity and high second and third harmonic generation values, suggesting potential applications in nonlinear optics and optoelectronic device fabrication (Shkir, AlFaify, Arora, Ganesh, Abbas, & Yahia, 2018).
Nonlinear Optical Material
An organic nonlinear optical material, synthesized by Menezes et al. (2014), demonstrated high second harmonic generation efficiency. This material, due to its structural alignment and transparency in the visible region, has potential applications in nonlinear optical (NLO) device fabrication (Menezes, Jayarama, & Ng, 2014).
Quantum Chemistry Calculations
Rahmani et al. (2018) applied density functional theory (DFT) and Hartree-Fock (HF) methods to a similar organic nonlinear optical material, highlighting its vibrational wavenumbers and first hyperpolarizability. This compound's enhanced vibrational modes and thermodynamic parameters suggest its usefulness in developing NLO materials (Rahmani, Boukabcha, Chouaih, Hamzaoui, & Goumri‐Said, 2018).
Corrosion Inhibition
Jeeva et al. (2015) explored the use of urea-derived Mannich bases as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their study indicates that these compounds, through adsorption, significantly reduce corrosion, suggesting applications in materials protection and preservation (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c16-13-5-7-14(8-6-13)18-15(20)17-9-1-2-10-19-11-3-4-12-19/h5-8H,3-4,9-12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZLUBRSJHIHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

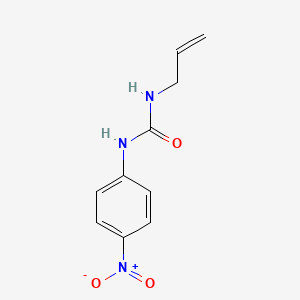

![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2455982.png)
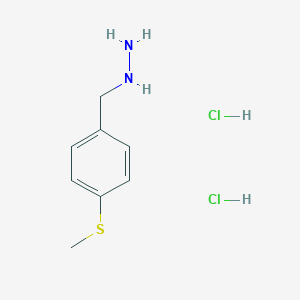


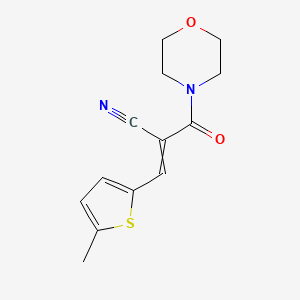
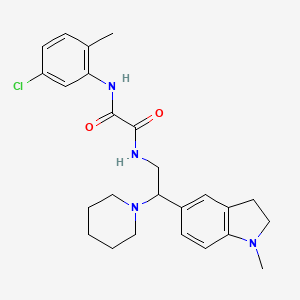
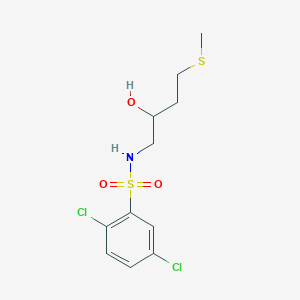
![2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2455994.png)
